3-Fluoro-4-methylbenzenesulfonyl chloride

Catalog No.
S718641
CAS No.
90260-13-2
M.F
C7H6ClFO2S
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methylbenzenesulfonyl chloride

CAS Number

90260-13-2

Product Name

3-Fluoro-4-methylbenzenesulfonyl chloride

IUPAC Name

3-fluoro-4-methylbenzenesulfonyl chloride

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3

InChI Key

YDUHIMCRFRIVFI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Organic Synthesis:

-Fluoro-4-methylbenzenesulfonyl chloride (also known as FMBS chloride) is a versatile reagent used in organic synthesis for various purposes, including:

  • As a protecting group: The sulfonyl group (-SO2Cl) can be introduced onto alcohols and amines to protect them from unwanted reactions during a synthesis. This group can be readily removed under specific conditions, allowing the regeneration of the original functional group.
  • As a coupling agent: FMBS chloride can be used as a coupling agent to form amide bonds between carboxylic acids and amines. This reaction is particularly useful for the synthesis of peptides and other complex molecules.

Medicinal Chemistry:

Due to its ability to modify the properties of molecules, FMBS chloride finds applications in medicinal chemistry:

  • Introduction of a fluoromethyl sulfonyl group: The fluoromethyl sulfonyl group (-SO2CF3) can be introduced onto drug candidates, potentially improving their pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.

Material Science:

FMBS chloride can be employed in material science for:

  • Functionalization of polymers: The sulfonyl group can be attached to polymers, potentially altering their properties like thermal stability, conductivity, and surface wettability.

3-Fluoro-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound characterized by the molecular formula C7H6ClFO2SC_7H_6ClFO_2S and a molecular weight of approximately 208.64 g/mol. It features a fluorine atom at the meta position relative to a methyl group on a benzene ring, with a sulfonyl chloride functional group attached. The compound appears as white to pale yellow crystals or powder and has a melting point ranging from 44.5 to 53.5 °C .

As mentioned earlier, Fmoc-Cl functions as a protecting group for amines in peptide synthesis. The Fmoc moiety sterically hinders the amine group, preventing it from participating in unwanted side reactions while the peptide chain is being built. The ease of Fmoc removal under mild acidic conditions allows for controlled deprotection of the amine group at the desired stage of the synthesis.

Fmoc-Cl is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Fmoc-Cl also reacts with water to release hydrochloric acid fumes, which can further irritate the respiratory system [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling Fmoc-Cl.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • Store Fmoc-Cl in a cool, dry place away from moisture.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates, respectively.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonyl group can influence electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.
  • Hydrolysis: In the presence of water, 3-fluoro-4-methylbenzenesulfonyl chloride can undergo hydrolysis to yield 3-fluoro-4-methylbenzenesulfonic acid and hydrochloric acid .

The synthesis of 3-fluoro-4-methylbenzenesulfonyl chloride typically involves:

  • Starting Materials: An appropriate fluorinated aromatic compound (such as 3-fluoro-4-methylbenzene) and sulfur trioxide or chlorosulfonic acid.
  • Reaction Conditions: The reaction is usually conducted under controlled temperatures to avoid side reactions, often utilizing an inert atmosphere.
  • Isolation: After the reaction, the product is purified through crystallization or distillation methods .

3-Fluoro-4-methylbenzenesulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting GCN2 pathways.
  • Chemical Synthesis: Utilized in organic synthesis for introducing sulfonyl groups into molecules.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties .

Several compounds share structural similarities with 3-fluoro-4-methylbenzenesulfonyl chloride, including:

Compound NameMolecular FormulaUnique Features
4-Methylbenzenesulfonyl chlorideC7H9ClO2SLacks fluorine; used in similar synthetic pathways
3-Chloro-4-methylbenzenesulfonyl chlorideC7H6Cl2O2SContains chlorine instead of fluorine; different reactivity
3-Nitro-4-methylbenzenesulfonyl chlorideC7H6ClNO2SContains nitro group; alters electronic properties

These compounds differ mainly in their substituents on the benzene ring, which influences their reactivity and applications. The presence of fluorine in 3-fluoro-4-methylbenzenesulfonyl chloride enhances its electrophilic character compared to its chloro or nitro counterparts, making it unique for specific synthetic pathways and biological interactions .

3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2) emerged as a specialized reagent in the late 20th century, driven by advancements in sulfonyl chloride chemistry. While its structural analog, toluenesulfonyl chloride (TsCl), was first synthesized in the early 1900s, the introduction of fluorine substituents to sulfonyl chlorides gained traction in the 1980s with the growing demand for fluorinated intermediates in pharmaceuticals and agrochemicals. The compound’s development aligns with broader trends in sulfonate ester and sulfonamide synthesis, where electron-withdrawing groups like fluorine enhance reactivity and selectivity in nucleophilic substitution reactions. Early synthetic routes involved direct chlorosulfonation of 3-fluoro-4-methyltoluene, but modern methodologies now leverage catalytic and photocatalytic systems to improve yield and purity.

Significance in Synthetic Organic Chemistry

This compound is pivotal in organic synthesis due to its dual functional groups:

  • Sulfonyl Chloride Group: Serves as a versatile electrophile for synthesizing sulfonamides, sulfonate esters, and sulfonic acids.
  • Fluorine Substituent: Enhances metabolic stability and lipophilicity in drug candidates, making it valuable in medicinal chemistry.

Key applications include:

  • Peptide Synthesis: Acts as a protecting group for amines, enabling controlled deprotection under mild acidic conditions.
  • Cross-Coupling Reactions: Facilitates the preparation of heteroaryl sulfonamides via organozinc intermediates.
  • Material Science: Modifies polymer backbones to impart thermal and chemical resistance.

A comparative analysis of sulfonyl chlorides highlights its unique reactivity (Table 1):

CompoundMolecular FormulaKey Features
3-Fluoro-4-methylbenzenesulfonyl chlorideC₇H₆ClFO₂SFluorine enhances electrophilicity; methyl improves solubility in organic solvents
4-Toluenesulfonyl chlorideC₇H₇ClO₂SLacks fluorine; widely used but less reactive toward electron-deficient aromatics
3-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄SNitro group increases reactivity but reduces stability under basic conditions

Nomenclature and Structural Classification

IUPAC Name: 3-Fluoro-4-methylbenzenesulfonyl chloride
Structural Features:

  • Aromatic Ring: Benzene derivative with substituents at positions 3 (fluorine) and 4 (methyl).
  • Sulfonyl Chloride Group: −SO₂Cl at position 1, conferring electrophilic character.
    SMILES: CC1=C(C=C(C=C1)S(=O)(=O)Cl)F
    InChI Key: YDUHIMCRFRIVFI-UHFFFAOYSA-N

The compound belongs to the class of aryl sulfonyl chlorides, characterized by their utility in introducing sulfonate functionalities into organic frameworks.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Fluoro-4-methylbenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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